molecular formula C10H17N3 B1383562 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine CAS No. 2059993-44-9

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Cat. No.: B1383562
CAS No.: 2059993-44-9
M. Wt: 179.26 g/mol
InChI Key: GJSDCRGCOQJFRV-UHFFFAOYSA-N
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Description

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a heterocyclic compound with a molecular formula of C10H17N3 It is characterized by a pyrazolo[4,3-c]azepine core structure with three methyl groups attached at the 1 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazolo[4,3-c]azepine ring system. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate reaction times .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrazolo[4,3-c]azepine derivatives.

Scientific Research Applications

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,7,7-trimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2)4-9-8(5-11-7-10)6-12-13(9)3/h6,11H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSDCRGCOQJFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059993-44-9
Record name 1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Reactant of Route 2
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Reactant of Route 3
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Reactant of Route 4
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Reactant of Route 5
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Reactant of Route 6
1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

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